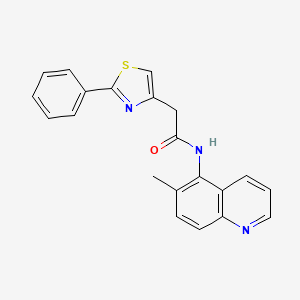
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, also known as MPT0B390, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Mecanismo De Acción
The mechanism of action of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival. N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide also inhibits the STAT3 pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells. The compound also inhibits cancer cell migration and invasion, which are important processes for cancer metastasis. In addition, N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is its potent anti-cancer activity against a variety of cancer cell lines. The compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is that its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
There are several potential future directions for research on N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. One area of interest is the development of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide derivatives with improved potency and selectivity. Another potential direction is the investigation of the compound's activity in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, further research is needed to fully understand the mechanism of action of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide and its potential clinical applications in cancer treatment.
Métodos De Síntesis
The synthesis of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves several steps, including the reaction of 6-methylquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-phenyl-1,3-thiazole-4-carboxylic acid to form the intermediate product, which is subsequently reacted with ethylamine to yield the final product, N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that the compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Propiedades
IUPAC Name |
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-9-10-18-17(8-5-11-22-18)20(14)24-19(25)12-16-13-26-21(23-16)15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRLMZIKNDLFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
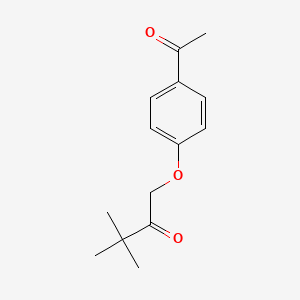
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
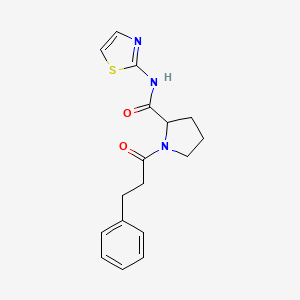
![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)
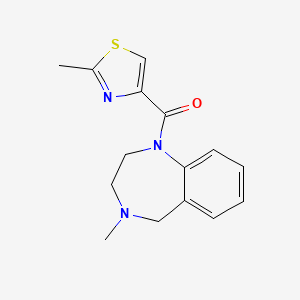
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
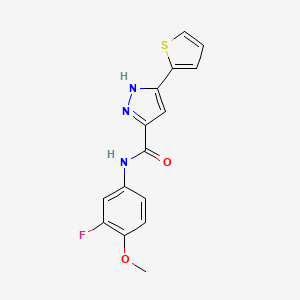
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
![N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7563937.png)
![1-(3-chlorophenyl)-5-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7563946.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7563951.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563954.png)